![molecular formula C15H18N4O B7692619 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline CAS No. 2213669-49-7](/img/structure/B7692619.png)
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. The compound is also known as MMPI or TAK-165 and belongs to the class of tyrosine kinase inhibitors.
Wirkmechanismus
The mechanism of action of MMPI involves the inhibition of tyrosine kinase activity. Tyrosine kinase is an enzyme that plays a crucial role in cell signaling and proliferation. MMPI binds to the ATP-binding site of tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
MMPI has several biochemical and physiological effects. In vitro studies have shown that MMPI inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMPI also inhibits the migration and invasion of cancer cells. In vivo studies have shown that MMPI inhibits tumor growth and metastasis in animal models. MMPI has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMPI in lab experiments include its specificity for tyrosine kinase inhibition, its ability to inhibit multiple signaling pathways, and its potential as a therapeutic agent for cancer treatment. The limitations of using MMPI in lab experiments include its low solubility in water, its toxicity at high doses, and the need for expertise in organic chemistry for its synthesis.
Zukünftige Richtungen
There are several future directions for MMPI research. One direction is to optimize the synthesis method of MMPI to improve its yield and purity. Another direction is to investigate the efficacy of MMPI in combination with other tyrosine kinase inhibitors and chemotherapeutic agents. Additionally, the role of MMPI in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders, can be explored. Finally, the development of MMPI analogs with improved pharmacokinetic properties and reduced toxicity can be pursued.
Conclusion
In conclusion, 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a promising pharmaceutical agent with potential applications in cancer treatment. The synthesis of MMPI is a complex process that requires expertise in organic chemistry. MMPI inhibits tyrosine kinase activity and has several biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis. MMPI has advantages and limitations for lab experiments, and several future directions for research can be pursued.
Synthesemethoden
The synthesis of 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline involves several steps. The first step involves the reaction of 2-chloro-4-methyl-6-(morpholin-4-yl)pyrimidine with sodium azide to produce 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine. The second step involves the reaction of 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine with 3-aminophenol to produce 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline. The synthesis of MMPI is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The primary scientific research application of MMPI is in the field of cancer research. MMPI is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are overexpressed in various cancers, including breast, lung, and colon cancer. MMPI has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-9-14(19-5-7-20-8-6-19)18-15(17-11)12-3-2-4-13(16)10-12/h2-4,9-10H,5-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKQWXLXSCJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.